(2S,2'R,trans)-Deoxy-saxagliptin is a chemical compound that belongs to the class of dipeptidyl peptidase-4 inhibitors, which are primarily used for the management of type 2 diabetes. This compound is a derivative of saxagliptin, a well-known medication that helps regulate blood sugar levels by inhibiting the enzyme dipeptidyl peptidase-4. The specific stereochemistry of (2S,2'R,trans)-deoxy-saxagliptin plays a crucial role in its biological activity and effectiveness.
(2S,2'R,trans)-Deoxy-saxagliptin is classified under the category of pharmaceutical compounds, specifically as an antidiabetic agent. It is synthesized from various precursors through chemical processes that involve multiple steps and specific reagents. The compound's primary source is synthetic chemistry, where it is produced in laboratories and pharmaceutical manufacturing facilities.
The synthesis of (2S,2'R,trans)-deoxy-saxagliptin involves several methods, including conventional organic synthesis and biocatalytic approaches.
(2S,2'R,trans)-deoxy-saxagliptin features a complex molecular structure characterized by multiple chiral centers. Its chemical formula can be denoted as CHNO. The stereochemistry at positions 2S and 2'R indicates specific spatial arrangements that are critical for its biological activity.
(2S,2'R,trans)-deoxy-saxagliptin undergoes various chemical reactions during its synthesis and when interacting with biological systems:
The primary mechanism of action for (2S,2'R,trans)-deoxy-saxagliptin involves its role as a selective inhibitor of dipeptidyl peptidase-4.
The compound's stability and reactivity profiles are essential for determining its shelf life and storage conditions in pharmaceutical applications.
(2S,2'R,trans)-deoxy-saxagliptin has several scientific applications:
This compound exemplifies the intersection of synthetic chemistry and pharmacology in developing effective treatments for metabolic disorders.
(2S,2'R,trans)-Deoxy-saxagliptin (chemical name: (1R,3S,5R)-2-[(2R)-2-Aminotricyclo[3.3.1.1³⁷]dec-1-ylacetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile) is a structurally complex inhibitor featuring four contiguous stereocenters and distinct bicyclic frameworks. The molecule comprises two primary domains:
The absolute configuration (2S,2'R,trans) confers specific three-dimensionality: the trans junction of the azabicyclohexane orients the nitrile group axially, while the R-configuration at the adamantylglycine α-carbon positions the bulky adamantyl group away from the azabicycle plane. This spatial arrangement is critical for target engagement, as confirmed by molecular docking simulations ( [1]).
Table 1: Key Structural Features of (2S,2'R,trans)-Deoxy-saxagliptin
Parameter | Value/Description |
---|---|
Molecular Formula | C₁₈H₂₅N₃O |
Molecular Weight | 299.4 g/mol |
Core Structure | Adamantylglycine + 2-azabicyclo[3.1.0]hexane-3-carbonitrile |
Critical Stereocenters | C2 (S), C2' (R), trans-azabicyclohexane fusion |
Nitrile Group Orientation | Axial relative to pyrrolidine ring |
Hydrogen Bond Donors | 1 (primary amine) |
Stereochemistry profoundly influences the pharmacological activity of saxagliptin analogs. Synthesis of all eight saxagliptin stereoisomers revealed that only the (2S,2'R,trans) configuration (parent saxagliptin) and (2'R,2S,trans) (isomer 1e) exhibit significant DPP-4 inhibition. Other isomers show >100-fold reduced potency due to mismatched stereochemistry disrupting enzyme binding ( [1]). Key stereochemical determinants include:
Table 2: Stereochemistry-Activity Relationships in Saxagliptin Isomers
Stereoisomer Configuration | Relative DPP-4 Inhibition | Critical Binding Disruption |
---|---|---|
(2S,2'R,trans) (Saxagliptin) | 100% | None |
(2'R,2S,trans) (Isomer 1e) | 15-20% | Suboptimal nitrile alignment |
(2S,2'S,trans) | <1% | Adamantyl mispositioning in S2 pocket |
(2R,2'R,cis) | <1% | Nitrile orientation mismatch + cis-strain |
Deoxy-saxagliptin lacks the 3-hydroxy group on the adamantyl cage present in saxagliptin, reducing polarity but maintaining comparable conformational constraints due to adamantane's inherent rigidity ( [9]).
Single-crystal X-ray diffraction (SCXRD) analysis of saxagliptin analogs reveals critical conformational details:
Pair distribution function (PDF) analysis of amorphous solid dispersions confirms that molecular conformation remains stable even in non-crystalline formulations, with adamantyl-azabicyclohexane dihedral angles preserved at 112±3° ( [8]). This rigidity is pharmacologically advantageous for maintaining target engagement in diverse physiological environments.
Table 3: X-ray Crystallographic Parameters for Saxagliptin Analogs
Parameter | Value in (2S,2'R,trans)-Deoxy-saxagliptin | Significance |
---|---|---|
Azabicyclohexane Ring | Trans-fused, boat conformation | Nitrile group activation |
Adamantyl-Azabicyclo Dihedral | 110–115° | Hydrophobic domain alignment |
C–N≡C Bond Angle | 178.5° | Electrophilicity optimization |
Crystal System | Orthorhombic (P2₁2₁2₁) | Chirality-dependent packing |
The adamantyl group serves as a privileged structural motif conferring:
The 2-azabicyclo[3.1.0]hexane-3-carbonitrile system contributes to stability via:
Adamantane’s diamondoid framework maintains structural integrity under thermal stress (decomposition >250°C), while the azabicyclohexane’s strain energy (≈18 kcal/mol) enhances reactivity without compromising shelf stability ( [9]). This synergy enables (2S,2'R,trans)-deoxy-saxagliptin to serve as a stable intermediate for prodrug development and structure-activity exploration.
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0